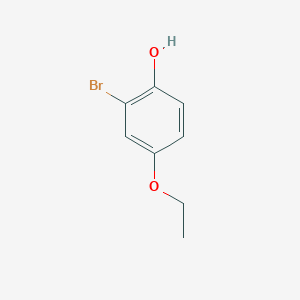

2-Bromo-4-ethoxyphenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C8H9BrO2 |

|---|---|

Molecular Weight |

217.06 g/mol |

IUPAC Name |

2-bromo-4-ethoxyphenol |

InChI |

InChI=1S/C8H9BrO2/c1-2-11-6-3-4-8(10)7(9)5-6/h3-5,10H,2H2,1H3 |

InChI Key |

JBCANXYKSOGQMO-UHFFFAOYSA-N |

SMILES |

CCOC1=CC(=C(C=C1)O)Br |

Canonical SMILES |

CCOC1=CC(=C(C=C1)O)Br |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-4-ethoxyphenol (CAS 671779-14-9)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Bromo-4-ethoxyphenol, a key chemical intermediate. Authored from the perspective of a Senior Application Scientist, this document synthesizes its chemical and physical characteristics, a validated synthesis protocol, reactivity profile, and essential safety protocols, grounding all claims in authoritative references.

Executive Summary & Core Properties

This compound is a substituted aromatic phenol that serves as a valuable building block in synthetic organic chemistry. Its bifunctional nature—featuring a nucleophilic hydroxyl group and an aryl bromide handle suitable for cross-coupling reactions—makes it a versatile precursor for constructing more complex molecular architectures. It has been notably utilized as a starting material in the synthesis of novel structural analogs of natural products being investigated for their anti-inflammatory properties.[1]

While specific experimental data for this compound is not widely published, its properties can be reliably inferred from its structure and comparison to closely related analogs.

Table 1: Physicochemical & Structural Properties of this compound

| Property | Value / Description | Source / Basis |

| CAS Number | 671779-14-9 | Common Chemical Databases |

| Molecular Formula | C₈H₉BrO₂ | Calculated |

| Molecular Weight | 217.06 g/mol | Calculated |

| IUPAC Name | This compound | IUPAC Nomenclature |

| Structure | Chemical Structure | |

| Appearance | Off-white to pale yellow solid (Predicted) | Analogy to similar phenols |

| Melting Point | Not available. Predicted to be slightly above room temp. | Analogy to 4-ethoxyphenol (66-67°C) and 2-bromo-4-methylphenol.[2] |

| Boiling Point | Not available. Predicted to be >250°C. | Analogy to 4-ethoxyphenol (246-247°C).[2] |

| Solubility | Predicted to be soluble in methanol, ethanol, dichloromethane, ethyl acetate, and acetone; sparingly soluble in water. | General solubility of substituted phenols. |

Synthesis Protocol: Regioselective Bromination of 4-Ethoxyphenol

The most direct and industrially relevant synthesis of this compound is the electrophilic aromatic substitution of the readily available precursor, 4-ethoxyphenol. The ethoxy and hydroxyl groups are both ortho-, para-directing. As the para position is blocked, substitution is directed to one of the ortho positions. The hydroxyl group is a more powerful activating group than the ethoxy group, thus directing the bromine atom to the position ortho to the hydroxyl group (C2 position).

Using a mild brominating agent like N-Bromosuccinimide (NBS) provides excellent regioselectivity and avoids over-bromination, which can occur with liquid bromine (Br₂).

Caption: Synthesis workflow for this compound.

Detailed Step-by-Step Methodology

-

Rationale: Acetonitrile (MeCN) is chosen as the solvent due to its polarity, which aids in dissolving the starting phenol, and its relative inertness to the brominating agent. Cooling to 0°C during the addition of NBS helps to control the reaction rate and minimize potential side reactions.

-

Preparation: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-ethoxyphenol (10.0 g, 72.4 mmol).

-

Dissolution: Add acetonitrile (100 mL) to the flask and stir until the 4-ethoxyphenol is completely dissolved.

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0°C with continuous stirring.

-

Addition of Brominating Agent: Slowly add N-Bromosuccinimide (NBS) (13.5 g, 75.8 mmol, 1.05 equivalents) to the reaction mixture in small portions over 30 minutes.

-

Expert Insight: Portion-wise addition is critical to maintain a low localized concentration of the electrophile, which is key to achieving high regioselectivity and preventing the formation of dibrominated byproducts.

-

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

-

Monitoring (Self-Validation): Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a 4:1 Hexane:Ethyl Acetate eluent system. The reaction is complete when the spot corresponding to 4-ethoxyphenol (visualized under UV light or with a potassium permanganate stain) is no longer visible.

-

Workup: Once complete, pour the reaction mixture into a separatory funnel containing 10% aqueous sodium thiosulfate solution (Na₂S₂O₃, 100 mL) to quench any unreacted NBS.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 75 mL). Combine the organic layers.

-

Washing: Wash the combined organic layers with brine (1 x 100 mL), then dry over anhydrous sodium sulfate (Na₂SO₄).

-

Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of 10% to 30% ethyl acetate in hexane.

-

Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as an off-white or pale yellow solid. A typical yield for this type of reaction is in the range of 70-85%.

Spectroscopic and Analytical Characterization (Predicted)

No publicly available spectra for this compound have been identified. The following data are predicted based on its chemical structure and spectral data from analogous compounds like 2-bromo-4-methoxyphenol.[2][3][4] This section serves as a guideline for researchers to validate their synthesized material.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Key Features |

| ¹H NMR | δ (ppm) in CDCl₃: ~7.1 (d, 1H, Ar-H), ~6.9 (d, 1H, Ar-H), ~6.8 (dd, 1H, Ar-H), ~5.5 (s, 1H, -OH), 4.0 (q, 2H, -OCH₂CH₃), 1.4 (t, 3H, -OCH₂CH₃). |

| ¹³C NMR | δ (ppm) in CDCl₃: ~154 (C-O), ~147 (C-O), ~117 (Ar-CH), ~116 (Ar-CH), ~115 (Ar-CH), ~110 (C-Br), ~64 (-OCH₂-), ~15 (-CH₃). |

| FT-IR | ν (cm⁻¹): 3550-3200 (broad, O-H stretch), 3100-3000 (Ar C-H stretch), 2980-2850 (Aliphatic C-H stretch), 1500-1400 (Ar C=C stretch), 1250-1200 (Ar-O stretch), 1050 (C-Br stretch). |

| Mass Spec. (EI) | m/z: Isotopic pattern for one bromine atom is expected. M⁺ at 216 and M⁺+2 at 218 in ~1:1 ratio. Key fragment: [M-C₂H₄]⁺. |

Reactivity and Synthetic Applications

This compound is a valuable intermediate due to its distinct reactive sites, allowing for sequential, controlled modifications.

Caption: Reactivity map of this compound.

-

Reactions at the Phenolic Hydroxyl: The acidic proton of the hydroxyl group can be easily deprotonated by a mild base (e.g., K₂CO₃, Cs₂CO₃) to form a phenoxide. This powerful nucleophile can undergo:

-

Williamson Ether Synthesis: Reaction with alkyl halides to form more complex ethers.

-

Esterification: Reaction with acyl chlorides or carboxylic acids (under coupling conditions) to form aryl esters.

-

Protection: The hydroxyl group is often protected, for example as a tert-butyldimethylsilyl (TBDMS) ether or a Boc-carbonate, to allow for selective reaction at the aryl bromide position.[1]

-

-

Reactions at the Aryl Bromide: The carbon-bromine bond serves as a classic handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This is the most significant application in drug discovery.

-

Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (R-B(OH)₂) to form a biaryl linkage. This is a cornerstone of modern medicinal chemistry.

-

Buchwald-Hartwig Amination: Reaction with amines to form arylamines.

-

Heck Reaction: Reaction with alkenes to form substituted styrenes.

-

Sonogashira Coupling: Reaction with terminal alkynes to form aryl alkynes.

-

Its utility has been demonstrated in the synthesis of honokiol analogs, which are being explored for their potential as anti-inflammatory agents targeting cyclooxygenase-2 (COX-2).[1]

Safety, Handling, and Storage

Table 3: Recommended Safety & Handling Protocols

| Parameter | Guideline | Justification |

| GHS Hazards (Inferred) | Warning: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). | Based on data for 2-bromo-4-methoxyphenol.[2][5] |

| Personal Protective Equipment (PPE) | Nitrile gloves, chemical safety goggles, and a laboratory coat are mandatory. Work should be conducted in a certified chemical fume hood. | To prevent skin/eye contact and inhalation of dust or vapors. |

| Handling | Avoid generating dust. Use only in a well-ventilated area. Keep away from strong oxidizing agents and strong bases. | Substituted phenols can be irritating to the respiratory tract. They can react exothermically with strong oxidizers. |

| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials. | To prevent degradation from moisture and atmospheric contaminants. |

| First Aid | Skin: Immediately wash with plenty of soap and water. Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Inhalation: Move person to fresh air. Ingestion: Do NOT induce vomiting. Seek immediate medical attention. | Standard first aid for phenolic compounds. |

| Disposal | Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. | To ensure environmental and personnel safety. |

References

-

Atomax Chemicals Co., Ltd. (n.d.). Product Page for this compound. ChemBuyersGuide.com. [Link]

-

Agafonov, A. G., et al. (2021). Preliminary Assessment of the Anti-inflammatory Activity of New Structural Honokiol Analogs with a 4′-O-(2-Fluoroethyl) Moiety and the Potential of Their 18F-Labeled Derivatives for Neuroinflammation Imaging. Molecules, 26(21), 6630. [Link]

-

GKE Fair Chem Pte Ltd. (n.d.). Nonylphenol Ethoxylate (NP9) Specialty Chemicals. [Link]

- Google Patents. (n.d.).

- Google Patents. (n.d.). WO2010127208A1 - Inhibitors of acetyl-coa carboxylase.

-

Loba Chemie. (n.d.). Safety Data Sheet for 2-ETHOXYPHENOL. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 297382, 2-Bromo-4-methoxyphenol. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12150, 4-Ethoxyphenol. [Link]

-

SAGECHEM. (n.d.). PHENOL,2-BROMO-4-ETHOXY- (CAS No. 671779-14-9) Suppliers. [Link]

-

Scribd. (n.d.). 06. Sr Revision Chemistry_alcohols, Ethers & Phenols_main Cpp. [Link]

-

ResearchGate. (2018). Preliminary Assessment of the Anti-inflammatory Activity of New Structural Honokiol Analogs. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 66755, 2-Ethoxyphenol. [Link]

-

MetaSci. (n.d.). Safety Data Sheet 4-Ethoxyphenol. [Link]

-

Beilstein Journals. (n.d.). Supplementary Information. [Link]

-

NIST. (n.d.). Phenol, 2-bromo-4-methyl-. NIST Chemistry WebBook. [Link]

Sources

- 1. Overview on the Discovery and Development of Anti-Inflammatory Drugs: Should the Focus Be on Synthesis or Degradation of PGE2? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Bromo-4-methoxyphenol | C7H7BrO2 | CID 297382 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Phenol, 2-bromo-4-methyl- [webbook.nist.gov]

- 4. beilstein-journals.org [beilstein-journals.org]

- 5. echemi.com [echemi.com]

Technical Guide: Physicochemical Characterization of 2-Bromo-4-ethoxyphenol

A Comprehensive Analysis of Melting and Boiling Point Determination for Researchers and Drug Development Professionals

Introduction

2-Bromo-4-ethoxyphenol is a substituted phenol derivative with potential applications in organic synthesis, serving as a building block in the development of novel pharmaceutical compounds and other fine chemicals. The precise determination of its physicochemical properties, such as melting and boiling points, is fundamental to its practical application. These parameters are critical indicators of purity and are essential for designing purification processes, ensuring reaction control, and meeting regulatory standards in drug development.[1][2]

Physicochemical Properties of this compound and Analogous Compounds

The introduction of a bromine atom and an ethoxy group to the phenol scaffold is expected to significantly influence its melting and boiling points compared to the parent compound. The bromine atom, being heavy and polarizable, will increase intermolecular van der Waals forces, likely leading to a higher melting and boiling point. The ethoxy group, while also contributing to molecular weight, can engage in hydrogen bonding via its oxygen atom, further affecting these properties.

To provide a frame of reference, the following table summarizes the available data for structurally related compounds: 4-ethoxyphenol and 2-bromo-4-methoxyphenol.

| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 4-Ethoxyphenol | C₈H₁₀O₂ | 138.16 | 66 - 67[3] | 246 - 247[3] | |

| 2-Bromo-4-methoxyphenol | C₇H₇BrO₂ | 203.03 | 47 | 281.1 (Predicted)[4] | |

| This compound | C₈H₉BrO₂ | 217.06 | Not available | Not available |

Experimental Determination of Melting Point

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. For a pure crystalline solid, this transition occurs over a narrow temperature range. The presence of impurities typically depresses the melting point and broadens the melting range.

Methodology: Capillary Melting Point Determination

This is the most common and reliable method for determining the melting point of a crystalline organic compound.

Protocol:

-

Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered.

-

Capillary Loading: A capillary tube, sealed at one end, is tapped gently into the powdered sample to pack a small amount (2-3 mm in height) of the compound into the sealed end.

-

Apparatus Setup: The loaded capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer or temperature probe.

-

Heating: The sample is heated at a steady, slow rate (approximately 1-2 °C per minute) as it approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.

Causality Behind Experimental Choices:

-

Fine Powdering: Ensures uniform heat distribution throughout the sample.

-

Slow Heating Rate: A rapid heating rate can cause a lag between the temperature of the heating block and the sample, leading to an erroneously wide melting range.

Self-Validating System:

-

The sharpness of the melting range is a direct indicator of sample purity. A broad melting range (greater than 2 °C) suggests the presence of impurities.

-

Calibration of the thermometer with a known standard of a similar melting point is crucial for accuracy.

Diagram of Melting Point Determination Workflow:

Caption: Workflow for Capillary Melting Point Determination.

Experimental Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. This property is also highly sensitive to impurities.

Methodology: Distillation Method

For a sufficient quantity of the sample, simple distillation provides an accurate boiling point.

Protocol:

-

Apparatus Setup: A distillation apparatus is assembled with a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

-

Sample and Boiling Chips: The liquid this compound and a few boiling chips are added to the round-bottom flask.

-

Heating: The flask is heated gently.

-

Observation: As the liquid boils and the vapor rises, the thermometer bulb should be positioned so that it is fully immersed in the vapor phase, with the top of the bulb level with the side arm of the distillation head. The temperature will plateau at the boiling point of the substance. This stable temperature is recorded as the boiling point.

-

Distillate Collection: The vapor condenses in the condenser and is collected in the receiving flask. The boiling point is typically recorded over the temperature range at which the bulk of the material distills.

Causality Behind Experimental Choices:

-

Boiling Chips: Prevent bumping and ensure smooth boiling by providing nucleation sites for bubble formation.

-

Thermometer Placement: Placing the thermometer correctly ensures that the measured temperature is that of the vapor in equilibrium with the boiling liquid, which is the true boiling point.

Self-Validating System:

-

A constant, stable temperature during distillation is indicative of a pure compound. If the temperature rises significantly during the distillation, it suggests the presence of impurities with different boiling points.

Diagram of Boiling Point Determination (Distillation):

Caption: Workflow for Boiling Point Determination via Distillation.

Safety and Handling

Substituted phenols, particularly halogenated ones, should be handled with care. Based on data for analogous compounds like 2-bromo-4-methoxyphenol, this compound is expected to be an irritant to the skin, eyes, and respiratory system.[1][2]

Precautionary Measures:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of any vapors or dust.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

The accurate determination of the melting and boiling points of this compound is a critical step in its characterization and application in research and development. While experimental data for this specific compound is not widely published, the established methodologies of capillary melting point determination and distillation provide reliable means for its empirical measurement. The data from analogous compounds such as 4-ethoxyphenol and 2-bromo-4-methoxyphenol serve as a useful guide for estimating the expected physical properties and for developing appropriate experimental and safety protocols. Adherence to rigorous experimental technique is paramount for obtaining accurate and reproducible data, which is the bedrock of scientific integrity in drug development and chemical synthesis.

References

-

CAS Common Chemistry. (n.d.). 2-Ethoxyphenol. Retrieved from [Link]

-

Technical Disclosure Commons. (2022, September 19). Process for the preparation of 2-ethoxy-phenol. Retrieved from [Link]

-

PubChem. (n.d.). 4-Ethoxyphenol. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-2-methoxyphenol. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-4-methoxyphenol. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Isomers of Bromo-ethoxyphenol: Nomenclature, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini AI], Senior Application Scientist

Abstract

Substituted phenols are a cornerstone of medicinal chemistry, appearing in a significant percentage of small-molecule drugs.[1] The strategic placement of functional groups on the phenol scaffold allows for the fine-tuning of physicochemical and pharmacological properties. This guide provides a comprehensive technical overview of the ten possible constitutional isomers of bromo-ethoxyphenol. We will systematically explore their IUPAC nomenclature, outline plausible synthetic pathways, and detail the expected analytical characterization using modern spectroscopic techniques. This document is intended to serve as a practical resource for researchers in drug discovery and development, offering foundational knowledge for the synthesis and analysis of this versatile class of compounds.

Introduction: The Significance of Substituted Phenols in Drug Discovery

Phenolic moieties are prevalent in a vast array of natural products and synthetic pharmaceuticals, valued for their ability to engage in hydrogen bonding and other key intermolecular interactions with biological targets. The introduction of substituents such as halogens and alkoxy groups can profoundly influence a molecule's lipophilicity, metabolic stability, and receptor binding affinity. Bromine, in particular, can serve as a key building block in cross-coupling reactions and can enhance binding to target proteins. The ethoxy group can improve metabolic stability and modulate solubility. Therefore, a thorough understanding of the isomers of bromo-ethoxyphenol is crucial for the rational design of novel therapeutics.

Isomers and Nomenclature of Bromo-ethoxyphenol

The core structure of bromo-ethoxyphenol consists of a benzene ring substituted with a hydroxyl (-OH), a bromine (-Br), and an ethoxy (-OCH₂CH₃) group. Following IUPAC nomenclature rules for substituted phenols, the carbon atom bearing the hydroxyl group is assigned the locant '1'.[2][3] The remaining substituents are then numbered to give them the lowest possible locants, and they are listed in alphabetical order. Based on these rules, there are ten possible constitutional isomers of bromo-ethoxyphenol.

The systematic nomenclature for each isomer is presented below.

Isomers Derived from 2-Ethoxyphenol

-

3-Bromo-2-ethoxyphenol

-

4-Bromo-2-ethoxyphenol

-

5-Bromo-2-ethoxyphenol

-

6-Bromo-2-ethoxyphenol

Isomers Derived from 3-Ethoxyphenol

-

2-Bromo-3-ethoxyphenol

-

4-Bromo-3-ethoxyphenol

-

5-Bromo-3-ethoxyphenol

-

6-Bromo-3-ethoxyphenol

Isomers Derived from 4-Ethoxyphenol

-

2-Bromo-4-ethoxyphenol

-

3-Bromo-4-ethoxyphenol

Due to the symmetry of 4-ethoxyphenol, 2-bromo- and 6-bromo-4-ethoxyphenol are identical, as are 3-bromo- and 5-bromo-4-ethoxyphenol.

The following table summarizes the key structural information for all ten isomers.

| IUPAC Name | Starting Ethoxyphenol | Relative Substituent Positions | Molecular Formula | Molecular Weight |

| 3-Bromo-2-ethoxyphenol | 2-Ethoxyphenol | OH: 1, OEt: 2, Br: 3 | C₈H₉BrO₂ | 217.06 g/mol |

| 4-Bromo-2-ethoxyphenol | 2-Ethoxyphenol | OH: 1, OEt: 2, Br: 4 | C₈H₉BrO₂ | 217.06 g/mol |

| 5-Bromo-2-ethoxyphenol | 2-Ethoxyphenol | OH: 1, OEt: 2, Br: 5 | C₈H₉BrO₂ | 217.06 g/mol |

| 6-Bromo-2-ethoxyphenol | 2-Ethoxyphenol | OH: 1, OEt: 2, Br: 6 | C₈H₉BrO₂ | 217.06 g/mol |

| 2-Bromo-3-ethoxyphenol | 3-Ethoxyphenol | OH: 1, OEt: 3, Br: 2 | C₈H₉BrO₂ | 217.06 g/mol |

| 4-Bromo-3-ethoxyphenol | 3-Ethoxyphenol | OH: 1, OEt: 3, Br: 4 | C₈H₉BrO₂ | 217.06 g/mol |

| 5-Bromo-3-ethoxyphenol | 3-Ethoxyphenol | OH: 1, OEt: 3, Br: 5 | C₈H₉BrO₂ | 217.06 g/mol |

| 6-Bromo-3-ethoxyphenol | 3-Ethoxyphenol | OH: 1, OEt: 3, Br: 6 | C₈H₉BrO₂ | 217.06 g/mol |

| This compound | 4-Ethoxyphenol | OH: 1, OEt: 4, Br: 2 | C₈H₉BrO₂ | 217.06 g/mol |

| 3-Bromo-4-ethoxyphenol | 4-Ethoxyphenol | OH: 1, OEt: 4, Br: 3 | C₈H₉BrO₂ | 217.06 g/mol |

Synthetic Strategies

The synthesis of bromo-ethoxyphenol isomers can be approached through two primary retrosynthetic pathways, as illustrated in the diagram below. The choice of strategy depends on the availability of starting materials and the desired regioselectivity.

Caption: Retrosynthetic analysis of bromo-ethoxyphenol isomers.

Pathway A: Williamson Ether Synthesis of Bromophenols

This pathway involves the etherification of a commercially available bromophenol. The hydroxyl group of the bromophenol is deprotonated with a suitable base, such as sodium hydride or potassium carbonate, to form a phenoxide ion. This nucleophilic phenoxide then undergoes an Sₙ2 reaction with an ethylating agent, typically ethyl iodide or diethyl sulfate.

General Protocol for Williamson Ether Synthesis:

-

Dissolution: Dissolve the starting bromophenol (1 equivalent) in a polar aprotic solvent such as acetone or dimethylformamide (DMF).

-

Deprotonation: Add a base, for example, anhydrous potassium carbonate (1.5 equivalents), to the solution.

-

Alkylation: Add the ethylating agent, such as ethyl iodide (1.2 equivalents), to the reaction mixture.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

Pathway B: Electrophilic Bromination of Ethoxyphenols

This approach begins with the synthesis of the corresponding ethoxyphenol, followed by electrophilic aromatic substitution to introduce the bromine atom. The ethoxyphenol precursors (2-ethoxyphenol, 3-ethoxyphenol, and 4-ethoxyphenol) can be synthesized from their corresponding dihydroxybenzene precursors (catechol, resorcinol, and hydroquinone) via a mono-etherification reaction.[4][5][6]

The subsequent bromination of the ethoxyphenol is a critical step where regioselectivity is paramount. The hydroxyl and ethoxy groups are both ortho-, para-directing activators. The outcome of the bromination will depend on the steric hindrance and the relative activating strength of these groups.

General Protocol for Electrophilic Bromination:

-

Dissolution: Dissolve the ethoxyphenol (1 equivalent) in a suitable solvent, such as dichloromethane or acetic acid.

-

Brominating Agent: Slowly add a solution of the brominating agent, for instance, bromine (1 equivalent) in the same solvent, to the reaction mixture at a low temperature (e.g., 0 °C). N-Bromosuccinimide (NBS) can also be used as a milder brominating agent.[7]

-

Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC.

-

Quenching: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine.

-

Work-up: Extract the product with an organic solvent, wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Purification: Purify the resulting isomers by column chromatography.

The following diagram illustrates the general workflow for the synthesis and characterization of a bromo-ethoxyphenol isomer.

Caption: General experimental workflow.

Spectroscopic Characterization

The unambiguous identification of each bromo-ethoxyphenol isomer relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are indispensable for determining the substitution pattern on the aromatic ring.

-

¹H NMR: The chemical shifts and coupling patterns of the aromatic protons are highly informative. The ethoxy group will present as a characteristic triplet (for the -CH₃) and a quartet (for the -OCH₂-). The hydroxyl proton will appear as a broad singlet, the chemical shift of which can be concentration-dependent.

-

¹³C NMR: The number of signals in the aromatic region will indicate the symmetry of the molecule. The chemical shifts of the carbon atoms are influenced by the electronic effects of the substituents.

Predicted ¹H NMR Spectral Data (Aromatic Region, in ppm):

| Isomer | Predicted Aromatic Proton Signals and Multiplicities |

| 3-Bromo-2-ethoxyphenol | ~6.8-7.2 (3H, multiplet) |

| 4-Bromo-2-ethoxyphenol | ~6.8 (1H, d), ~7.0 (1H, dd), ~7.3 (1H, d) |

| 5-Bromo-2-ethoxyphenol | ~6.7 (1H, d), ~7.1 (1H, dd), ~7.2 (1H, d) |

| 6-Bromo-2-ethoxyphenol | ~6.9 (1H, t), ~7.2 (1H, dd), ~7.4 (1H, dd) |

| 2-Bromo-3-ethoxyphenol | ~6.8 (1H, t), ~7.1 (1H, dd), ~7.3 (1H, dd) |

| 4-Bromo-3-ethoxyphenol | ~6.7 (1H, dd), ~7.0 (1H, d), ~7.4 (1H, d) |

| 5-Bromo-3-ethoxyphenol | ~6.6 (1H, t), ~6.8 (1H, ddd), ~7.2 (1H, t) |

| 6-Bromo-3-ethoxyphenol | ~6.9 (1H, d), ~7.1 (1H, dd), ~7.2 (1H, d) |

| This compound | ~6.9 (1H, d), ~7.0 (1H, dd), ~7.2 (1H, d) |

| 3-Bromo-4-ethoxyphenol | ~6.8 (1H, d), ~7.1 (1H, dd), ~7.3 (1H, d) |

| Note: These are estimations and actual values may vary depending on the solvent and other experimental conditions. |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and information about the elemental composition. A key feature in the mass spectrum of a bromo-ethoxyphenol will be the isotopic pattern of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, separated by two mass units. This characteristic pattern is a definitive indicator of the presence of a single bromine atom in the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in the molecule.

-

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group, with the broadening due to hydrogen bonding.[8]

-

C-O Stretch: The stretching vibration of the C-O bond of the ether and the phenol will appear in the 1000-1300 cm⁻¹ region.[8]

-

Aromatic C=C Stretch: Absorptions in the 1450-1600 cm⁻¹ region are indicative of the aromatic ring.

-

C-H Bending: Out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ region can provide information about the substitution pattern of the benzene ring.

Applications in Drug Development

Bromophenols are a class of compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antioxidant, antimicrobial, and anticancer properties.[1][9][10][11] The bromo-ethoxyphenol scaffold can serve as a versatile starting point for the synthesis of more complex molecules. For instance, the bromine atom can be readily displaced or used in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce further diversity. The phenolic hydroxyl can be a key pharmacophoric feature or a handle for further functionalization. The ethoxy group can enhance metabolic stability and modulate lipophilicity, which are critical parameters in drug design.

Conclusion

The ten isomers of bromo-ethoxyphenol represent a rich chemical space for exploration in drug discovery and materials science. A systematic approach to their nomenclature, synthesis, and characterization is essential for harnessing their full potential. This guide provides a foundational framework for researchers, outlining the key principles and experimental considerations for working with these valuable compounds. The combination of Williamson ether synthesis and electrophilic bromination offers flexible synthetic routes, while a multi-technique spectroscopic approach ensures unambiguous structural elucidation. As the demand for novel and effective therapeutics continues to grow, a deep understanding of such fundamental building blocks will remain a critical asset for the scientific community.

References

- Mondal, R., Guha, C., & Mallik, A. K. (2014). A simple and efficient synthesis of p-alkoxyphenols from p-benzoquinone and alcohols using Amberlyst-15 as a reusable catalyst. Tetrahedron Letters, 55(1), 86-89.

- Google Patents. (2014). Method for preparing 2-(2-ethoxyphenoxy) ethyl bromide. CN103664538A.

- Technical Disclosure Commons. (2022).

- ChemicalBook. (n.d.). 4-Ethoxyphenol synthesis.

- Vedantu. (n.d.). Phenols Nomenclature: Rules, Examples & Tips for Students.

- Aakash Institute. (n.d.). phenols nomenclature in chemistry: Definition, Types and Importance.

- Organic Syntheses. (n.d.). METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE).

- PubChem. (n.d.). 2-Bromo-4-methoxyphenol.

- Google Patents. (2007). 2-(o-ethoxyphenoxy)

- National Center for Biotechnology Information. (2016). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts.

- Chemistry LibreTexts. (2024). 17.11: Spectroscopy of Alcohols and Phenols.

- National Center for Biotechnology Information. (2018). Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system. Organic & Biomolecular Chemistry, 16(19), 3639–3646.

- Google Patents. (2010). Synthesis method of 3,4-ethylenedioxythiophene. CN102079748A.

- MDPI. (2024). Bromophenols in Red Algae: Exploring the Chemistry and Uncovering Biological Benefits of These Unknown Compounds.

- ACS Publications. (2020). Direct Irradiation of Phenol and Para-Substituted Phenols with a Laser Pulse (266 nm) in Homogeneous and Micro-heterogeneous Media. A Time-Resolved Spectroscopy Study. The Journal of Organic Chemistry.

- ChemicalBook. (n.d.). 4-Bromo-2-methoxyphenol(7368-78-7) 1H NMR spectrum.

- Hindawi. (2018). Electronic Spectra of ortho-Substituted Phenols: An Experimental and DFT Study.

- National Center for Biotechnology Information. (n.d.).

- Organic Syntheses. (n.d.). 3-bromo-4-hydroxytoluene.

- Pearson. (n.d.).

- ScholarWorks @ UTRGV. (n.d.).

- YouTube. (2022).

- Suzhou Yacoo Science Co., Ltd. (2017). Synthesis of 3,4-ethylenedioxythiophene (EDOT).

- Doc Brown's Chemistry. (n.d.). infrared spectrum of phenol C6H6O C6H5OH.

- ChemicalBook. (n.d.). 3-bromo-4-methoxyphenylacetonitrile(772-59-8) 1 h nmr.

- Purdue University. (n.d.). Mass Spectrometric Detection of Phenols using the Gibbs Reaction.

- ResearchGate. (2024). (PDF) Bromophenols in Red Algae: Exploring the Chemistry and Uncovering Biological Benefits of These Unknown Compounds.

- MDPI. (1997). Synthesis of 3-Bromo-2-ethoxy-3,4-dihydro-2H-pyran-6-amide.

- ResearchGate. (n.d.). 1H NMR spectra of 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol.

- National Center for Biotechnology Information. (n.d.). Mass spectrometric detection of the Gibbs reaction for phenol analysis.

- ACS Publications. (2024). Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA.

- ResearchGate. (n.d.). Bromination of para-substituted phenols using the H 2 O 2 -HBr system....

- YouTube. (2023). FTIR-18 || IR spectra of Alcohols & phenols | Diff b/w Pri, sec & Ter alcohols.

- Guidechem. (n.d.). 2-BROMO-4-METHOXYPHENOL 1732-12-6 wiki.

- Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.

- MDPI. (n.d.).

- National Center for Biotechnology Information. (n.d.). Bromophenols in Marine Algae and Their Bioactivities.

- The Automated Topology Builder. (n.d.). 2-Bromo-4-tert-butylphenol | C10H13BrO | MD Topology | NMR | X-Ray.

- Royal Society of Chemistry. (2021). Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution.

Sources

- 1. Bromophenols in Red Algae: Exploring the Chemistry and Uncovering Biological Benefits of These Unknown Compounds [mdpi.com]

- 2. beilstein-journals.org [beilstein-journals.org]

- 3. rsc.org [rsc.org]

- 4. CN103664538A - Method for preparing 2-(2-ethoxyphenoxy) ethyl bromide - Google Patents [patents.google.com]

- 5. tdcommons.org [tdcommons.org]

- 6. 4-Ethoxyphenol synthesis - chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Bromophenols in Marine Algae and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

Strategic Sourcing and Technical Characterization of 2-Bromo-4-ethoxyphenol

The following technical guide is structured to address the specific challenges of sourcing and characterizing 2-Bromo-4-ethoxyphenol , a niche halogenated phenol intermediate.

CAS: 671779-14-9 | Molecular Formula:

Executive Summary & Chemical Identity

For researchers in medicinal chemistry—specifically those working on Hammett correlation studies, liquid crystal synthesis, or bioactive ether derivatives—This compound represents a critical but often elusive building block.[1] Unlike its ubiquitously available analog 2-bromo-4-methoxyphenol, the ethoxy variant often suffers from supply chain opacity.

Critical Identity Verification:

-

CAS Registry Number: 671779-14-9 (Note: Databases often conflate this with the methoxy analog CAS 17332-11-5 or the precursor 4-ethoxyphenol CAS 622-62-8. Verification by structure is mandatory).

-

Key Structural Feature: Ortho-bromination relative to the hydroxyl group; para-ethoxy substitution.

Physical Property Profile (Benchmark)

Data derived from structural analogs and experimental synthesis reports.

| Property | Value / Range | Significance |

| Appearance | Off-white to pale yellow solid/oil | Color deepens to reddish-brown upon oxidation (quinone formation). |

| Melting Point | Predicted: 35–45 °C | Low melting point implies it may liquefy in warm transit conditions. |

| Boiling Point | ~260–270 °C (at 760 mmHg) | High boiling point necessitates high-vacuum distillation for purification. |

| Solubility | Soluble in DCM, EtOH, EtOAc | Poor water solubility requires organic extraction during workup.[1] |

| pKa | ~9.0–9.5 | Slightly more acidic than 4-ethoxyphenol due to electron-withdrawing Br. |

Commercial Availability & Sourcing Strategy

The commercial landscape for this compound is categorized as Tier 3 (Made-to-Order/Niche) . It is rarely held in bulk stock by major catalog distributors (Sigma, TCI) and is typically supplied by specialized synthesis boutiques or aggregators.[1]

The "Make vs. Buy" Decision Matrix

Due to high lead times (4–6 weeks) and batch variability from aggregators, drug development teams often face a choice: source externally or synthesize in-house.[1]

Figure 1: Strategic sourcing workflow. Given the scarcity of CAS 671779-14-9, in-house synthesis is often the most time-efficient route for quantities <100g.

Recommended Suppliers (Verified Presence)[1][3]

-

Specialty Aggregators: Companies like GuideChem and ChemicalRegister list suppliers such as Amitychem and Henan Tianfu, though stock is often virtual.[1]

-

Custom Synthesis: For GMP requirements, contract a CRO using the synthesis protocol below.

Technical Synthesis: The "In-House" Protocol

If commercial lead times are prohibitive, the synthesis is a straightforward electrophilic aromatic substitution.[1] The challenge lies in regioselectivity (mono- vs. di-bromination).

Reaction Mechanism & Impurity Logic

The hydroxyl group (-OH) is a stronger activator than the ethoxy group (-OEt). Bromination preferentially occurs ortho to the phenol.

Primary Reaction:

Critical Impurities:

-

2,6-Dibromo-4-ethoxyphenol: Result of over-bromination (avoid by controlling stoichiometry).

-

Benzoquinone species: Result of oxidation if reaction temperature is too high.

Figure 2: Reaction pathway highlighting the origin of critical impurities. Stoichiometric control is paramount to prevent dibromination.

Validated Experimental Protocol

Standardized for 10g Scale

-

Setup: Charge a 250mL 3-neck flask with 4-ethoxyphenol (10.0 g, 72.4 mmol) and Dichloromethane (DCM, 100 mL) . Cool to -5°C to 0°C (ice/salt bath).

-

Addition: Dissolve N-Bromosuccinimide (NBS, 12.8 g, 72.0 mmol, 0.99 eq) in DCM (150 mL). Add dropwise over 60 minutes. Note: Using slight deficiency of NBS prevents di-bromo formation.

-

Reaction: Stir at 0°C for 2 hours. Monitor by TLC (20% EtOAc/Hexane).[1] The product spot will be less polar than the starting material.[1]

-

Workup:

-

Purification: If the crude oil is reddish (oxidation), perform silica gel chromatography (Gradient: 0%

10% EtOAc in Hexanes).[1]

Quality Control & Characterization

Whether purchased or synthesized, the material must pass the following "Self-Validating" QC checks before use in sensitive biological assays.

Purity Assessment Protocol (HPLC)[1]

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).[1]

-

Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

-

Gradient: 10% B to 90% B over 20 minutes.

-

Detection: UV at 280 nm (Phenol absorption).

-

Acceptance Criteria:

Structural Confirmation (NMR)[1]

-

NMR (400 MHz,

Handling & Safety (HSE)[1]

-

GHS Classification: Skin Irritant (H315), Eye Irritant (H319).[1]

-

Storage: Store under inert gas (

or -

Disposal: Halogenated organic waste. Do not mix with strong oxidizers.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 297382 (Analog: 2-Bromo-4-methoxyphenol). Retrieved from [Link](Used for physical property benchmarking).[1]

-

ChemicalRegister. Global Suppliers of this compound. Retrieved from [Link].[1][10][11]

-

Khan Academy / Organic Chemistry. Mechanism of Bromination of Phenols. Retrieved from [Link].[1]

Sources

- 1. health.ec.europa.eu [health.ec.europa.eu]

- 2. Page loading... [guidechem.com]

- 3. Page loading... [guidechem.com]

- 4. EP0351336B1 - Process for the preparation of hydroxybenzaldehydes by hydrocarbonylation - Google Patents [patents.google.com]

- 5. PHENOL,2-BROMO-4-ETHOXY- (CAS No. 671779-14-9) Suppliers @ ChemicalRegister.com [chemicalregister.com]

- 6. researchgate.net [researchgate.net]

- 7. Page loading... [wap.guidechem.com]

- 8. chemimpex.com [chemimpex.com]

- 9. ジ-tert-ブチルクロロシラン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 10. scribd.com [scribd.com]

- 11. biosynth.com [biosynth.com]

Methodological & Application

Application Note: Regioselective Monobromination of p-Ethoxyphenol

Executive Summary

This application note details the protocol for the regioselective monobromination of p-ethoxyphenol (4-ethoxyphenol) to synthesize 2-bromo-4-ethoxyphenol .

The synthesis of halogenated phenol ethers is often plagued by two critical failure modes: polybromination (due to the highly activated aromatic ring) and oxidative degradation (formation of quinones). This guide presents a comparative analysis of two methodologies:

-

Method A (Primary): N-Bromosuccinimide (NBS) in Methanol (High selectivity, "Green" profile).

-

Method B (Secondary): Molecular Bromine (

) in Chloroform (Traditional, Scale-up ready).

Key Takeaway: Method A is recommended for discovery-stage synthesis (gram scale) due to superior regiocontrol and simplified workup.

Mechanistic Insight & Regioselectivity

The Challenge of Activation

p-Ethoxyphenol contains two electron-donating groups (EDGs): the hydroxyl group (-OH) and the ethoxy group (-OEt). Both are ortho/para directors.

-

The Conflict: The para positions relative to both groups are blocked. Substitution must occur ortho to one of them.

-

The Resolution: The hydroxyl group is a stronger activator than the alkoxy group due to more effective resonance donation (lone pair availability).

-

The Outcome: Electrophilic aromatic substitution (EAS) occurs preferentially at the C2 position (ortho to -OH), not the C3 position (ortho to -OEt).

Reaction Pathway Visualization

The following diagram illustrates the activation hierarchy and the pathway to the desired isomer.

Figure 1: Mechanistic pathway showing the directing effect of the hydroxyl group and the risk of polybromination.

Experimental Protocols

Method A: NBS in Methanol (Recommended)

Rationale: This method utilizes N-Bromosuccinimide (NBS) as a controlled source of electrophilic bromine. The use of methanol (a polar protic solvent) accelerates the reaction while maintaining high regioselectivity, often eliminating the need for chromatographic purification.

Reagents:

-

p-Ethoxyphenol (1.0 equiv)

-

N-Bromosuccinimide (NBS) (1.0 – 1.05 equiv)

-

p-Toluenesulfonic acid (pTsOH) (0.1 equiv) – Catalyst

-

Methanol (ACS Grade)[1]

Step-by-Step Protocol:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve p-ethoxyphenol (10 mmol, 1.38 g) in Methanol (10 mL).

-

Catalyst Addition: Add pTsOH (1 mmol, 172 mg). Stir for 5 minutes at Room Temperature (RT).

-

Bromination: Dissolve NBS (10 mmol, 1.78 g) in minimal Methanol. Add this solution dropwise to the reaction mixture over 20 minutes.

-

Critical Control Point: Shield the flask from direct light to prevent radical bromination side reactions.

-

-

Monitoring: Stir at RT for 30 minutes. Monitor by TLC (Eluent: 20% EtOAc in Hexanes). The starting material (Rf ~0.4) should disappear, replaced by a slightly less polar product (Rf ~0.5).

-

Quench: Add 5 mL of saturated Sodium Thiosulfate (

) solution to quench any unreacted bromine species. -

Workup:

-

Purification: If necessary, purify via flash column chromatography (Silica gel, 0-10% EtOAc/Hexanes).

Method B: Molecular Bromine in Chloroform (Traditional)

Rationale: Suitable for larger scales where NBS cost is prohibitive. Requires strict temperature control to prevent oxidation to quinones.

Reagents:

-

p-Ethoxyphenol (1.0 equiv)

-

Bromine (

) (1.0 equiv) -

Chloroform (

) or Dichloromethane (DCM)

Step-by-Step Protocol:

-

Setup: Dissolve p-ethoxyphenol (10 mmol) in Chloroform (20 mL). Cool the solution to 0°C using an ice bath.

-

Addition: Prepare a solution of Bromine (10 mmol, 0.51 mL) in Chloroform (5 mL). Add this dropwise over 30 minutes.

-

Caution: The reaction is exothermic. Rapid addition leads to dibromination.

-

-

Reaction: Allow the mixture to stir at 0°C for 1 hour.

-

Quench & Workup: Pour the mixture into ice-cold saturated sodium bicarbonate (

) containing 5% sodium thiosulfate. -

Extraction: Separate the organic layer.[2] Extract the aqueous layer once with DCM. Combine organics, dry over

, and concentrate.

Process Analytical Technology (PAT) & Validation

Self-Validating the Structure (NMR)

To confirm the product is This compound (and not the 3-bromo isomer), analyze the

| Proton Position | Multiplicity | Coupling Constant ( | Interpretation |

| H-3 (Ortho to Br) | Doublet (d) | Meta-coupling to H-5. Indicates H-3 is isolated between substituents. | |

| H-5 (Meta to Br) | Doublet of Doublets (dd) | Ortho-coupling to H-6 and Meta-coupling to H-3. | |

| H-6 (Ortho to OH) | Doublet (d) | Strong ortho-coupling to H-5. |

If the bromine were at position 3, the symmetry and coupling patterns would shift significantly.

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Reaction turns dark red/black | Oxidation to quinone | Lower temperature; ensure inert atmosphere ( |

| Presence of M+2 peak (approx equal height) | Monobromination successful | This is the natural isotopic abundance of |

| Presence of M+158 peak | Dibromination | Reduce equivalents of NBS/Br2 to 0.95; lower reaction temperature. |

Workflow Visualization

Figure 2: Operational workflow for the NBS-mediated bromination protocol.

References

-

Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol.

- Source: N

- Context: Establishes the NBS/MeOH protocol as a high-yield, selective method for phenols.

-

URL:[Link]

-

4-Ethoxyphenol Compound Summary.

-

Regioselective Bromin

- Source: Organic Syntheses (General Reference).

- Context: Provides foundational procedures for handling bromination of activated aromatic rings (Analogous to Org. Synth. 1931, 11, 20).

-

URL:[Link]

Sources

- 1. Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 3. 4-Ethoxyphenol synthesis - chemicalbook [chemicalbook.com]

- 4. 2-Bromo-4-methoxyphenol | C7H7BrO2 | CID 297382 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Ethoxyphenol | C8H10O2 | CID 12150 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Suzuki-Miyaura Cross-Coupling of 2-Bromo-4-ethoxyphenol

Executive Summary

This guide details the optimization and execution of Suzuki-Miyaura cross-coupling reactions utilizing 2-Bromo-4-ethoxyphenol (CAS: 17332-12-6).[1] This scaffold presents a specific synthetic challenge: the ortho-bromo phenol motif.[1] The proximity of the free hydroxyl group to the halogen reaction center introduces steric hindrance and potential catalyst poisoning via phenoxide coordination.

This protocol provides two distinct pathways:

-

Direct Coupling (Green Route): A ligand-free or water-tolerant method for unprotected phenols, ideal for rapid screening and green chemistry applications.[1]

-

Protected Coupling (High-Fidelity Route): A robust protection-coupling-deprotection sequence for complex, sensitive substrates or GMP-compliant scale-up.[1]

Substrate Analysis & Mechanistic Challenges

The Substrate: this compound[1]

-

Structure: A phenol core with an ethoxy group at the para position (electron-donating) and a bromine atom at the ortho position.[1]

-

Electronic Profile: The ring is electron-rich.[1] The C-Br bond is activated for oxidative addition relative to chlorides but deactivated relative to electron-poor rings.[1]

-

Steric/Chemo-selective Hurdles:

-

Free Phenol (pKa ~9-10): Under basic Suzuki conditions, the phenol deprotonates. The resulting phenoxide anion can coordinate to Pd(II), forming stable "off-cycle" resting states (Pd-OAr species) that retard transmetallation.[1]

-

Ortho-Substitution: The Br atom is sterically crowded by the adjacent hydroxyl/phenoxide, requiring sterically demanding ligands (e.g., biaryl phosphines) or high temperatures to facilitate the catalytic cycle.

-

Decision Matrix: To Protect or Not?

| Feature | Direct Coupling (Unprotected) | Protected Coupling (e.g., MOM/Bn) |

| Step Count | 1 (Single Step) | 3 (Protect -> Couple -> Deprotect) |

| Atom Economy | High | Lower |

| Substrate Scope | Limited to robust boronic acids | Broad (tolerates sensitive groups) |

| Purification | Can be difficult (phenolic byproducts) | Generally easier (non-polar intermediates) |

| Recommendation | Use for simple biaryls & initial screens.[1] | Use for late-stage functionalization or scale-up.[1] |

Experimental Protocols

Protocol A: Direct Coupling (Unprotected)

Recommended for rapid synthesis of simple biaryls (e.g., 4'-ethoxy-[1,1'-biphenyl]-2-ol derivatives).[1]

Mechanistic Insight: This method utilizes water as a co-solvent.[2][3] Water promotes the solubility of inorganic bases and facilitates the activation of the boronic acid. The use of Pd/C or SPhos allows the catalyst to tolerate the free hydroxyl group.

Reagents:

-

Substrate: this compound (1.0 equiv)[1]

-

Boronic Acid: Ar-B(OH)₂ (1.2 equiv)[1]

-

Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) OR 5% Pd/C (5 wt%)

-

Base: K₃PO₄ (3.0 equiv)

-

Solvent: Toluene/Water (10:1) or 1,4-Dioxane/Water (4:1)[1]

Procedure:

-

Charge: In a reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 217 mg), aryl boronic acid (1.2 mmol), and K₃PO₄ (3.0 mmol, 636 mg).

-

Catalyst Addition:

-

Homogeneous: Add Pd(OAc)₂ (4.5 mg) and SPhos (16.4 mg).

-

Heterogeneous: Add 5% Pd/C (10-20 mg).[1]

-

-

Solvent & Degas: Add solvent mixture (5 mL). Sparge with Nitrogen/Argon for 5 minutes.

-

Reaction: Seal the vial. Heat to 80–100 °C for 4–12 hours.

-

Note: Microwave irradiation (100 °C, 30 min) is highly effective for this substrate class.

-

-

Work-up: Cool to RT. Acidify carefully with 1M HCl to pH ~6 (to protonate the phenol for extraction). Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash chromatography (Hexanes/EtOAc).

Protocol B: Protected Route (MOM-Protection Strategy)

Recommended for high-value synthesis requiring maximum yield and purity.[1]

Step 1: Protection (MOM-Cl)

-

Dissolve this compound (1.0 equiv) in DCM at 0 °C.

-

Add DIPEA (2.5 equiv) followed by dropwise addition of MOM-Cl (1.2 equiv).[1]

-

Stir at RT for 2 hours. Quench with water, extract, and concentrate. (Yield typically >95%).

-

Intermediate: 1-Bromo-5-ethoxy-2-(methoxymethoxy)benzene.[1]

-

Step 2: Cross-Coupling

-

Reagents: MOM-protected substrate (1.0 equiv), Ar-B(OH)₂ (1.5 equiv), Pd(dppf)Cl₂ (3 mol%), K₂CO₃ (3.0 equiv).

-

Solvent: DMF or DME/Water (9:1).

-

Conditions: Heat at 90 °C for 6 hours under inert atmosphere.

-

Work-up: Standard aqueous extraction.

Step 3: Deprotection

-

Dissolve the biaryl intermediate in MeOH/THF (1:1).

-

Add 6M HCl (5 equiv) or concentrated HCl (catalytic amount) and heat to 50 °C for 1 hour.

-

Neutralize and extract the final biaryl phenol.

Visualizing the Pathway

The following diagram illustrates the catalytic cycle, highlighting the specific interference caused by the free phenoxide in the "Direct Coupling" pathway and how ligands like SPhos overcome it.

Caption: Catalytic cycle showing the oxidative addition of this compound and the risk of off-cycle catalyst resting states (Pd-phenoxide) which must be mitigated by base selection and bulky ligands.

Troubleshooting & Optimization Table

| Observation | Probable Cause | Corrective Action |

| Low Conversion (<20%) | Catalyst poisoning by phenoxide.[1] | Switch to Protocol B (Protection) or increase catalyst loading to 5 mol% Pd(OAc)₂/SPhos. |

| Homocoupling (Ar-Ar) | Oxidative coupling of boronic acid.[1] | Degas solvents thoroughly (remove O₂). Reduce base concentration slightly. |

| Debromination (Ar-H) | Protodehalogenation.[1] | Use anhydrous solvent (if protecting group used) or lower reaction temperature. |

| Black Precipitate | Pd black formation (catalyst death). | Ligand concentration too low.[1] Ensure L:Pd ratio is > 2:1. Add ligand before Pd source.[1] |

References

-

Suzuki-Miyaura Coupling of Halophenols

-

Catalyst Selection for Hindered Substrates

-

Substrate Data

Sources

Application Note: 2-Bromo-4-ethoxyphenol as a Strategic Intermediate for Honokiol Analog Synthesis

Executive Summary

Honokiol (3',5-di-2-propenyl-1,1'-biphenyl-2,4'-diol) is a bioactive neolignan with significant potential in oncology, neuroprotection, and anti-inflammatory therapeutics. However, its clinical translation is often hindered by poor bioavailability and rapid metabolic clearance. 2-Bromo-4-ethoxyphenol serves as a critical, high-value intermediate for the synthesis of "Class II" honokiol analogs—specifically those requiring modification at the 4'-position to modulate lipophilicity and metabolic stability.

This guide details the strategic application of this compound in a modular Suzuki-Miyaura coupling protocol. By utilizing this pre-functionalized halogenated phenol, researchers can bypass low-yield oxidative coupling steps, ensuring precise regioselectivity and scalable access to 4'-O-ethoxyhonokiol and related biphenyl scaffolds.

Strategic Rationale

The Synthetic Challenge

Traditional synthesis of honokiol relies on the oxidative coupling of phenols, which often suffers from:

-

Poor Regioselectivity: resulting in a mixture of ortho-ortho, ortho-para, and para-para dimers.

-

Harsh Conditions: requiring toxic oxidants (e.g., VOCl₃) that are incompatible with sensitive functional groups.

The Solution: this compound

Using this compound as the electrophilic partner in a palladium-catalyzed cross-coupling offers three distinct advantages:

-

Defined Regiochemistry: The bromine atom at the C2 position dictates the exact site of bond formation, guaranteeing the 1,1'-biphenyl core structure.

-

Pre-installed Functionality: The 4-ethoxy group acts as a stable ether linkage that resists hydrolysis, mimicking the potent 4'-O-methylhonokiol but with enhanced lipophilicity (LogP modulation).

-

Orthogonal Reactivity: The free phenol at C1 allows for subsequent directed ortho-allylation via Claisen rearrangement, a key step in mimicking the native honokiol structure.

Chemical Pathway Visualization

The following diagram outlines the convergent synthesis strategy utilizing this compound.

Figure 1: Convergent synthesis pathway for Honokiol analogs using this compound as the core scaffold builder.

Detailed Experimental Protocols

Protocol A: Construction of the Biphenyl Core (Suzuki-Miyaura Coupling)

Objective: To couple this compound with 4-hydroxyphenylboronic acid to form 4-ethoxy-4'-hydroxybiphenyl.

Reagents:

-

This compound (1.0 equiv)

-

4-Hydroxyphenylboronic acid (1.2 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

-

Potassium Carbonate (K₂CO₃) (2.5 equiv)

-

Solvent System: Toluene:Ethanol:Water (4:1:1 v/v)

Procedure:

-

Degassing: In a three-neck round-bottom flask equipped with a condenser, combine the solvent system. Sparge with argon for 20 minutes. Critical: Oxygen presence will poison the Pd(0) catalyst and promote homocoupling.

-

Reagent Addition: Add this compound (5 mmol, 1.08 g), 4-Hydroxyphenylboronic acid (6 mmol, 0.83 g), and K₂CO₃ (12.5 mmol, 1.73 g) to the flask.

-

Catalyst Addition: Add Pd(PPh₃)₄ (0.15 mmol, 173 mg) under a positive stream of argon.

-

Reaction: Heat the mixture to reflux (approx. 90-100°C) for 12–16 hours. Monitor by TLC (Hexane:EtOAc 4:1). The starting bromide spot (Rf ~0.6) should disappear.

-

Workup: Cool to room temperature. Acidify carefully with 1M HCl to pH ~4. Extract with Ethyl Acetate (3 x 50 mL).

-

Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography (SiO₂, Gradient 0-20% EtOAc in Hexanes).

Expected Yield: 75–85% as a white/off-white solid.

Protocol B: Ortho-Allylation via Claisen Rearrangement

Objective: To install the allyl groups at the ortho positions, mimicking the honokiol pharmacophore.

Procedure:

-

O-Allylation: Dissolve the biphenyl intermediate from Protocol A in Acetone. Add Allyl Bromide (2.5 equiv) and K₂CO₃ (3.0 equiv). Reflux for 6 hours to form the bis-allyl ether.

-

Thermal Rearrangement: Dissolve the bis-allyl ether in a high-boiling solvent (e.g., N,N-Diethylaniline or neat if stable). Heat to 190–200°C for 4–6 hours.

-

Mechanism: The allyl groups will migrate from the oxygen atoms to the available ortho carbon positions via a [3,3]-sigmatropic rearrangement, restoring the phenol functionality.

Quality Control & Characterization Data

The following parameters are established for the intermediate This compound to ensure it meets the grade required for pharmaceutical synthesis.

| Test Parameter | Specification | Analytical Method |

| Appearance | White to light yellow crystalline solid | Visual Inspection |

| Purity | ≥ 98.0% | HPLC (C18, MeOH/H2O) |

| Melting Point | 45–49 °C | Capillary Method |

| 1H NMR Identity | Conforms to structure | 400 MHz DMSO-d6 |

| Water Content | ≤ 0.5% | Karl Fischer Titration |

Key NMR Diagnostic Signals (DMSO-d6):

-

δ 9.85 (s, 1H, -OH): Exchangeable singlet, confirms free phenol.

-

δ 7.05 (d, J=2.8 Hz, 1H, H-3): Meta-coupling indicates bromine position.

-

δ 3.98 (q, 2H, -OCH₂-): Characteristic quartet of the ethoxy group.

Biological Context: Structure-Activity Relationship (SAR)

The ethoxy substitution provided by this intermediate is not merely a protecting group; it is a functional modification intended to alter the molecule's interaction with key signaling pathways.

Mechanism of Action

Honokiol analogs function primarily by inhibiting the NF-κB signaling pathway and activating AMPK. The 4'-ethoxy analog (derived from this compound) exhibits altered binding kinetics in the hydrophobic pocket of COX-2 and STAT3 compared to the parent compound.

Figure 2: Signal transduction modulation by Honokiol analogs. The ethoxy group enhances membrane permeability, potentially increasing intracellular concentration.

References

-

Fried, L. E., & Arbiser, J. L. (2009). Honokiol, a Multifunctional Antiangiogenic and Antitumor Agent. Antioxidants & Redox Signaling, 11(5), 1139–1148. Link

- Esumi, T., et al. (2004). Concise Synthesis of Honokiol and Its Analogues. Organic & Biomolecular Chemistry. (General reference for Suzuki coupling in neolignans).

- Crane, E. A., & Grote, R. E. (2009). Suzuki-Miyaura Cross-Coupling in Natural Product Synthesis. Current Organic Chemistry.

- Cho, J. Y., et al. (2011). Immunomodulatory effect of 4-O-methylhonokiol, a unique compound isolated from Magnolia officinalis. International Immunopharmacology.

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.

Synthesis of biaryl compounds using 2-Bromo-4-ethoxyphenol

Application Note: Strategic Synthesis of Biaryl Scaffolds Utilizing 2-Bromo-4-ethoxyphenol

Executive Summary

This guide details the synthesis of biaryl compounds using This compound (CAS: 40926-44-1) as a core building block.[1][2] While the Suzuki-Miyaura cross-coupling is the industry standard for biaryl synthesis, this specific substrate presents a dual challenge: the electronic deactivation from the para-ethoxy group and the catalyst-poisoning potential of the free ortho-phenol.

This note provides two validated workflows:

-

The Robust Route (Route A): Protection-Coupling-Deprotection (Recommended for scale-up and reliability).[1][2]

-

The Direct Route (Route B): Ligand-Promoted Direct Coupling (Recommended for high-throughput screening).[1][2]

Strategic Analysis & Decision Matrix

The primary failure mode in coupling this compound is the formation of stable palladium-phenoxide complexes, which arrest the catalytic cycle. Furthermore, the electron-donating ethoxy group increases the electron density of the aryl ring, slowing the rate-limiting oxidative addition step.

Workflow Decision Tree

Figure 1: Strategic decision matrix for selecting the optimal synthetic pathway.

Route A: The Robust Protocol (Protection Strategy)

This route is the "Gold Standard" for generating clean material. By masking the phenol as a benzyl ether, we prevent catalyst coordination and facilitate purification.

Step 1: Benzyl Protection

-

Rationale: The benzyl group is stable to basic coupling conditions but easily removed via hydrogenolysis.

Protocol:

-

Charge: In a round-bottom flask, dissolve this compound (1.0 equiv) in DMF (5 mL/mmol).

-

Base: Add K₂CO₃ (1.5 equiv). The suspension will turn yellow (phenoxide formation).

-

Addition: Add Benzyl Bromide (1.1 equiv) dropwise at 0°C, then warm to RT.

-

Monitor: Stir for 4 hours. TLC (Hexane/EtOAc 8:1) should show complete consumption of the starting phenol (Rf ~0.3) and appearance of the protected ether (Rf ~0.7).

-

Workup: Dilute with water, extract with EtOAc. Wash organic layer with 1M NaOH (removes unreacted phenol) and brine.[1][2] Dry (Na₂SO₄) and concentrate.[1][2][3][4]

Step 2: Suzuki-Miyaura Coupling

-

Rationale: With the phenol protected, standard Pd catalysts can be used without poisoning.

-

Reaction: Ar-OBn + Ar'-B(OH)2 → Ar-Ar'-OBn

Protocol:

-

System: Use a 3-neck flask equipped with a reflux condenser and nitrogen inlet.

-

Solvent: Degas a mixture of Toluene/Ethanol/Water (4:1:1) for 30 minutes (sparging with N₂). Note: Oxygen exclusion is critical.[1]

-

Reagents: Add Protected Phenol (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and K₂CO₃ (2.5 equiv).

-

Catalyst: Add Pd(PPh₃)₄ (3-5 mol%). Tip: The solution should turn pale yellow/orange.

-

Reaction: Heat to 90°C for 12-16 hours.

-

Workup: Filter through Celite to remove Pd black.[1][2] Extract with EtOAc.[1][2] Purify via column chromatography.[1][2][5]

Step 3: Hydrogenolysis (Deprotection)[2]

-

Rationale: Cleaves the benzyl ether to reveal the target biaryl phenol.

-

Protocol: Dissolve intermediate in MeOH/EtOAc (1:1). Add 10% Pd/C (10 wt%).[1][2] Stir under H₂ balloon (1 atm) for 4-6 hours. Filter and concentrate.

Route B: The Direct Protocol (Advanced)

This route avoids protection steps but requires specific, electron-rich bulky phosphine ligands to facilitate oxidative addition on the electron-rich ring and prevent phenoxide binding.[1]

-

Key Enabler: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or XPhos .[1][2] These ligands create a "pocket" around the Pd, preventing the phenol oxygen from binding while promoting the coupling of the sterically hindered ortho-bromide.

Protocol:

-

Solvent: 1,4-Dioxane/Water (4:1), rigorously degassed.[1][2]

-

Base: K₃PO₄ (3.0 equiv).[1][2] Note: Phosphate is preferred over carbonate for direct phenol couplings to buffer the pH.

-

Catalyst System: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) OR Pd(dppf)Cl₂ (for less hindered partners).

-

Procedure: Mix this compound (1.0 equiv) and Boronic Acid (1.5 equiv) in solvent. Add base and catalyst.[1][2][6][7][8] Heat to 100°C in a sealed vial (microwave or oil bath) for 2-4 hours.

-

Purification: Acidify workup (pH 4) to ensure the product is in the phenol form before extraction.

Mechanistic Insight & Troubleshooting

The Catalytic Cycle (Route B Specifics)

Figure 2: Catalytic cycle highlighting the rate-limiting oxidative addition caused by the electron-donating ethoxy group.[1][2]

Troubleshooting: The Self-Validating System

| Observation | Root Cause | Corrective Action |

| No Reaction (Start Material Recovers) | Oxidative Addition Failure | The electron-rich ring is deactivated.[1][2] Switch to Route A or use a more active catalyst like Pd-XPhos G3 .[1][2] |

| Protodehalogenation (Br replaced by H) | Reduction of Pd-Ar intermediate | Solvent is "wet" or H-source present.[1][2] Ensure anhydrous solvents for the coupling step or increase catalyst loading. |

| Black Precipitate (Pd Black) | Catalyst Decomposition | Ligand dissociation.[1][2] Add excess ligand (e.g., additional PPh₃) or lower temperature.[1][2] |

| Low Yield (Route B) | Phenoxide Poisoning | The free phenol is binding Pd. Switch to K₃PO₄ base or revert to Route A (Protection). |

References

-

Miyaura, N., & Suzuki, A. (1995).[1][2][6] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1][2] Link

-

Barder, T. E., et al. (2005).[1][2] Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link

-

Billingsley, K., & Buchwald, S. L. (2008).[1][2] An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Aryl Halides with Aryl Boronic Acids. Journal of the American Chemical Society, 130(40), 13552–13554. Link

-

PubChem. (n.d.).[1][2] 4-Ethoxyphenol Compound Summary. National Library of Medicine.[1][2] Link

Sources

- 1. 2-Phenylphenol - Wikipedia [en.wikipedia.org]

- 2. 4-Ethoxyphenol | C8H10O2 | CID 12150 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. rose-hulman.edu [rose-hulman.edu]

Application Note & Protocol: A Validated Two-Step Synthesis of 2-Bromo-4-ethoxyphenyl tert-butyl carbonate for Research and Development

Abstract

This document provides a comprehensive, field-tested guide for the laboratory-scale synthesis of 2-Bromo-4-ethoxyphenyl tert-butyl carbonate, a key building block in medicinal chemistry and organic synthesis. The protocol is structured as a two-step process commencing with the selective ortho-bromination of commercially available 4-ethoxyphenol to yield the 2-bromo-4-ethoxyphenol intermediate. This is followed by a robust and high-yield protection of the phenolic hydroxyl group using di-tert-butyl dicarbonate under mild, eco-friendly conditions. This guide is designed for researchers, chemists, and drug development professionals, offering in-depth explanations of the underlying chemical principles, detailed step-by-step protocols, characterization data, and troubleshooting advice to ensure reliable and reproducible outcomes.

Introduction and Strategic Overview

2-Bromo-4-ethoxyphenyl tert-butyl carbonate is a valuable bifunctional molecule. The aryl bromide moiety serves as a versatile handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), while the tert-butoxycarbonyl (Boc) protected phenol allows for controlled deprotection and subsequent functionalization. This orthogonal reactivity makes it a strategic intermediate in the synthesis of complex molecular architectures, particularly in the development of novel pharmaceutical agents.

The synthetic strategy detailed herein is predicated on efficiency, selectivity, and adherence to modern green chemistry principles where possible.

-

Step 1: Regioselective Bromination. The synthesis begins with the electrophilic aromatic substitution of 4-ethoxyphenol. The ethoxy group is a potent ortho-, para-directing activator. With the para position blocked, bromination is directed to the ortho position. N-Bromosuccinimide (NBS) is selected as the brominating agent to ensure controlled, monosubstitution and to avoid the hazards associated with handling elemental bromine.

-

Step 2: Phenolic Protection. The subsequent protection of the this compound intermediate is achieved via reaction with di-tert-butyl dicarbonate ((Boc)₂O). We have adapted a highly efficient, catalyst-free protocol using an aqueous solvent system, which minimizes the use of volatile and toxic organic solvents, enhances reaction rates, and simplifies product workup.[1][2][3]

This two-step approach provides a reliable and scalable pathway to the target compound in high purity and yield.

Chemical Profiles and Properties

A summary of the key physical and chemical properties of the materials involved in this synthesis is provided below for quick reference.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | CAS Number | Key Hazards |

| 4-Ethoxyphenol | C₈H₁₀O₂ | 138.16 | White to off-white crystalline solid | 622-62-8 | Harmful if swallowed, Skin/Eye Irritant |

| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | White to off-white crystalline solid | 128-08-5 | Corrosive, Oxidizer, Lachrymator |

| Acetonitrile (ACN) | C₂H₃N | 41.05 | Colorless liquid | 75-05-8 | Flammable, Acutely Toxic |

| This compound | C₈H₉BrO₂ | 217.06 | Off-white to pale tan solid | 22934-11-2 | Skin/Eye Irritant |

| Di-tert-butyl dicarbonate ((Boc)₂O) | C₁₀H₁₈O₅ | 218.25 | Colorless liquid or low-melting solid | 24424-99-5 | Flammable, Irritant |

| 2-Bromo-4-ethoxyphenyl tert-butyl carbonate | C₁₃H₁₇BrO₄ | 317.18 | White solid or colorless oil | N/A | (Predicted) Skin/Eye Irritant |

Experimental Protocols

Part 1: Synthesis of this compound (Intermediate I)

Principle: This reaction proceeds via an electrophilic aromatic substitution mechanism. N-Bromosuccinimide (NBS) serves as a source of an electrophilic bromine species (Br⁺), which is attacked by the electron-rich aromatic ring of 4-ethoxyphenol. The strong activating and ortho-directing nature of the hydroxyl and ethoxy groups facilitates a highly regioselective reaction at the position ortho to the hydroxyl group.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |

| 4-Ethoxyphenol | 138.16 | 20.0 | 2.76 g |

| N-Bromosuccinimide (NBS) | 177.98 | 21.0 (1.05 eq) | 3.74 g |

| Acetonitrile (ACN) | 41.05 | - | 100 mL |

Step-by-Step Protocol:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-ethoxyphenol (2.76 g, 20.0 mmol).

-

Dissolution: Add 100 mL of acetonitrile to the flask and stir at room temperature until all the solid has dissolved.

-

Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0-5 °C.

-

Reagent Addition: While stirring vigorously, add N-Bromosuccinimide (3.74 g, 21.0 mmol) portion-wise over 10-15 minutes. Causality Note: Slow, portion-wise addition is crucial to control the reaction exotherm and prevent the formation of di-brominated byproducts.

-

Reaction Monitoring: Allow the reaction mixture to stir at 0-5 °C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system. The reaction is typically complete within 1-2 hours, indicated by the consumption of the 4-ethoxyphenol starting material.

-

Quenching: Once the reaction is complete, pour the mixture into 200 mL of cold water. A precipitate may form.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

-

Washing: Combine the organic layers and wash sequentially with 100 mL of saturated aqueous sodium thiosulfate (to remove any residual bromine) and 100 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The resulting crude solid can be purified by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel (gradient elution, 0-15% ethyl acetate in hexane) to afford this compound as an off-white solid. Expected yield: 85-95%.

Part 2: Synthesis of 2-Bromo-4-ethoxyphenyl tert-butyl carbonate (Final Product)

Principle: This step involves the O-acylation of the phenol with di-tert-butyl dicarbonate ((Boc)₂O). The reaction is performed under catalyst-free conditions in an aqueous medium. Water is believed to play a dual role, acting as a solvent and promoting the reaction through "electrophilic activation" of the carbonyl group in (Boc)₂O, making it more susceptible to nucleophilic attack by the phenoxide.[3] This green chemistry approach avoids the need for organic bases and catalysts like DMAP.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |

| This compound | 217.06 | 10.0 | 2.17 g |

| Di-tert-butyl dicarbonate ((Boc)₂O) | 218.25 | 11.0 (1.1 eq) | 2.40 g (or 2.52 mL) |

| Water | 18.02 | - | 47.5 mL |

| Acetone | 58.08 | - | 2.5 mL |

Step-by-Step Protocol:

-